molecular formula C9H7Cl2FO B2887060 1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one CAS No. 128426-46-0

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one

Cat. No. B2887060
CAS RN: 128426-46-0
M. Wt: 221.05
InChI Key: YAMPUMFLGKBNFQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that belongs to the class of aryl ketones. CPP has been used as a starting material for the synthesis of various compounds, including pharmaceuticals.

Scientific Research Applications

Molecular Structure and Hyperpolarizability Studies

A study on the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of a related compound highlights the importance of understanding the electronic and geometric parameters for applications in materials science, particularly in the development of non-linear optical (NLO) materials. The compound exhibits significant first hyperpolarizability, suggesting potential applications in NLO devices due to effective electron density transfer between phenyl rings (A. Najiya et al., 2014).

Intramolecular Nucleophilic Substitutions

Research on the cyclisation of 3-(o-Fluorophenyl)propan-1-ol to chroman, through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, opens pathways for synthesizing chromans with potential pharmacological applications. This method demonstrates the versatility of intramolecular nucleophilic substitutions in synthesizing complex organic frameworks (R. Houghton et al., 1980).

Asymmetric Synthesis for Antidepressants

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcases the potential of microbial reductases in producing chiral intermediates for antidepressant drugs. This study emphasizes the role of biocatalysis in achieving high enantioselectivity for pharmacologically relevant intermediates (Y. Choi et al., 2010).

Synthesis and Crystal Structure of Chalcone Derivatives

Investigations into the synthesis, crystal structure, and Hirshfeld surface studies of chalcone derivatives underline the importance of molecular design and intermolecular interactions in the development of compounds with specific physical and chemical properties. Such studies are foundational for the design of molecular materials with tailored functionalities (Vinutha V. Salian et al., 2018).

Mechanism of Action

The mechanism of action of “1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one” is not specified in the sources I found. The mechanism of action would depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

properties

IUPAC Name

1-chloro-3-(2-chloro-4-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMPUMFLGKBNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(2-chloro-4-fluorophenyl)propan-2-one

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